4-bromo-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that features a bromine atom, a tert-butyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the Bromine Atom: Bromination of the benzothiazole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves coupling the brominated benzothiazole with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Fluorescent Probes: The benzothiazole moiety can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Industry
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Similar in having a bromine atom and tert-butyl groups but lacks the benzothiazole moiety.
2-Bromo-4-tert-butylthiazole: Contains a thiazole ring and a bromine atom but differs in the overall structure.
4-Bromo-2-tert-butyl-1-methoxybenzene: Similar in having a bromine atom and tert-butyl group but lacks the benzothiazole moiety.
Uniqueness
The uniqueness of 4-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE lies in its combination of a benzothiazole ring, a bromine atom, and a tert-butyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H23BrN2OS2 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
4-bromo-N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C25H23BrN2OS2/c1-25(2,3)18-8-4-16(5-9-18)15-30-24-28-21-13-12-20(14-22(21)31-24)27-23(29)17-6-10-19(26)11-7-17/h4-14H,15H2,1-3H3,(H,27,29) |
InChI Key |
HXZSKOPUSHGQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.